Narasin Sodium vs. Monensin: 3.6-Fold Greater ATPase Inhibition Potency in Mitochondrial Assays
Narasin sodium inhibits 50% of dinitrophenol-activated ATP hydrolysis with an IC₅₀ of 2.5 nM, which is 2.8-fold more potent than monensin (IC₅₀ = 7 nM). Against valinomycin-K⁺-activated ATP hydrolysis, narasin exhibits an IC₅₀ of 200 nM, compared to monensin's IC₅₀ of 750 nM—a 3.75-fold difference [1].
| Evidence Dimension | ATPase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 nM (dinitrophenol-activated); 200 nM (valinomycin-K⁺-activated) |
| Comparator Or Baseline | Monensin: IC₅₀ = 7 nM (dinitrophenol-activated); 750 nM (valinomycin-K⁺-activated) |
| Quantified Difference | Narasin is 2.8- to 3.75-fold more potent |
| Conditions | Rat liver mitochondria, ATP hydrolysis assay |
Why This Matters
Higher ATPase inhibition potency at lower concentrations indicates narasin may achieve equivalent or superior mitochondrial effects with reduced compound usage, relevant for both in vitro mechanistic studies and formulation cost considerations.
- [1] Wong DT, Berg DH, Hamill RH, Wilkinson JR. Ionophorous properties of narasin, a new polyether monocarboxylic acid antibiotic, in rat liver mitochondria. Biochem Pharmacol. 1977;26(15):1373-1376. View Source
